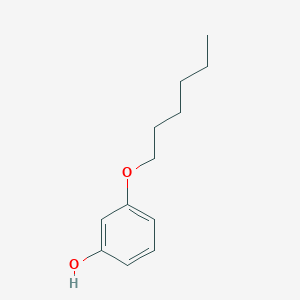

3-(hexyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKJGMHGPTELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Hexyloxy Phenol

Established Synthetic Pathways for 3-(hexyloxy)phenol (B2622162)

The synthesis of this compound is primarily achieved through two main routes: the alkylation of resorcinol (B1680541) precursors and the etherification of the phenolic oxygen with hexyl halides.

Alkylation Approaches from Resorcinol Precursors

One of the most common methods for synthesizing this compound involves the alkylation of resorcinol. Resorcinol, or 1,3-dihydroxybenzene, serves as a readily available starting material. The reaction typically proceeds via a Williamson ether synthesis mechanism, where one of the hydroxyl groups of resorcinol is selectively alkylated. byjus.commasterorganicchemistry.com

A typical procedure involves dissolving resorcinol in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base like potassium carbonate. google.com This deprotonates one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. Subsequently, an alkylating agent, such as 1-bromohexane (B126081) or 1-chlorohexane, is added to the reaction mixture. The phenoxide ion then displaces the halide in an SN2 reaction to form the ether linkage, yielding this compound. youtube.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor mono-alkylation and minimize the formation of the dialkylated byproduct, 1,3-bis(hexyloxy)benzene.

Table 1: Reaction Parameters for Alkylation of Resorcinol

| Parameter | Condition | Source |

| Starting Material | Resorcinol | google.com |

| Alkylating Agent | 1-Bromohexane | youtube.com |

| Base | Potassium Carbonate | google.com |

| Solvent | Dimethylformamide (DMF) | google.com |

| Reaction Type | Williamson Ether Synthesis (SN2) | byjus.commasterorganicchemistry.com |

Phenolic Oxygen Etherification with Hexyl Halides

This method is essentially a variation of the Williamson ether synthesis, focusing on the direct etherification of a pre-existing phenolic compound. In this context, if a molecule already contains a 3-hydroxyphenyl moiety, its phenolic oxygen can be etherified using a hexyl halide. The fundamental principle remains the same: deprotonation of the phenol (B47542) to a phenoxide followed by nucleophilic attack on the hexyl halide. byjus.commasterorganicchemistry.com This approach is particularly useful when synthesizing more complex molecules where the 3-hydroxyphenyl group is introduced at an earlier stage.

Synthesis of Advanced this compound Analogues and Derivatives

The versatile structure of this compound allows for further chemical modifications to create a wide array of advanced analogues and derivatives with specific functionalities.

Esterification Reactions for Aromatic Esters and Liquid Crystalline Precursors

The phenolic hydroxyl group of this compound can undergo esterification to form aromatic esters. chemguide.co.ukpressbooks.pub This reaction is typically carried out by reacting this compound with a carboxylic acid, an acid chloride, or an acid anhydride (B1165640). geeksforgeeks.orggoogle.com When reacting with a carboxylic acid, an acid catalyst such as concentrated sulfuric acid is often required to facilitate the reaction. geeksforgeeks.org The reaction with acid chlorides or anhydrides is generally more vigorous and may not require a catalyst, although it is often performed in the presence of a base to neutralize the acidic byproduct. chemguide.co.uk

Functionalization for Triazine-based Compounds

This compound is a crucial precursor in the synthesis of various triazine-based compounds. researchgate.net Triazines are a class of nitrogen-containing heterocyclic compounds with a six-membered ring containing three nitrogen atoms. The synthesis of these derivatives often involves the reaction of this compound with a substituted triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

In a typical reaction, the phenolic oxygen of this compound acts as a nucleophile, displacing one or more of the chlorine atoms on the triazine ring. By controlling the stoichiometry and reaction conditions, it is possible to synthesize mono-, di-, or tri-substituted triazines. For instance, reacting this compound with 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) can yield bis-ethylhexyloxyphenol methoxyphenyl triazine, a compound used in various applications. google.comgoogleapis.com These triazine derivatives often exhibit interesting photophysical properties and are utilized in areas such as UV absorbers and organic electronics. google.comresearchgate.net

Table 2: Synthesis of a Triazine Derivative from this compound

| Reactant 1 | Reactant 2 | Product | Source |

| This compound | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Bis-ethylhexyloxyphenol methoxyphenyl triazine | google.comgoogleapis.com |

Chelation and Complexation with Metal Centers (e.g., NiSalen complexes)

Derivatives of this compound can be designed to act as ligands that can chelate or form complexes with metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.govresearchgate.net This is particularly relevant in the synthesis of metal-containing complexes with specific catalytic or material properties.

An important class of such complexes are the Ni(Salen) complexes. mdpi.comresearchgate.netrsc.orgwikipedia.org Salen-type ligands are tetradentate Schiff bases that can coordinate to a metal ion through two nitrogen and two oxygen atoms. By incorporating the this compound moiety into the structure of a Salen ligand, it is possible to synthesize novel Ni(Salen) complexes. mdpi.com The synthesis typically involves the reaction of a salicylaldehyde (B1680747) derivative bearing the hexyloxy group with an appropriate diamine, followed by complexation with a nickel(II) salt. rsc.orgwikipedia.org The resulting complexes can exhibit interesting electrochemical and catalytic properties, with the hexyloxy group influencing the solubility and steric environment of the metal center. mdpi.comresearchgate.net

Enzymatic Grafting onto Biopolymers (e.g., Chitosan) for Functionalization

Enzymatic grafting represents a green and specific method for modifying the properties of biopolymers. In the case of this compound, enzymes like tyrosinase and laccase have been employed to graft it onto chitosan (B1678972), a naturally occurring polysaccharide. researchgate.netnih.govuminho.ptmdpi.com

The process typically involves the enzymatic oxidation of this compound to a reactive o-quinone intermediate. nih.govuminho.pt This intermediate then undergoes a non-enzymatic reaction with the amine groups of chitosan, leading to the formation of a covalent bond. researchgate.netnih.govuminho.pt This grafting can be carried out under both heterogeneous conditions, using chitosan films, and homogeneous conditions in aqueous methanolic mixtures that dissolve both the phenol and the biopolymer. researchgate.netnih.gov

Evidence for the successful grafting of this compound onto chitosan has been provided by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. researchgate.netnih.govcapes.gov.br The modification imparts significant changes to the functional properties of chitosan. For instance, grafting onto a chitosan film results in a more hydrophobic surface. nih.gov When the modification is performed under homogeneous conditions, the resulting chitosan derivative exhibits rheological properties characteristic of associating water-soluble polymers. nih.gov This enzymatic approach offers an environmentally friendly alternative to chemical methods for functionalizing chitosan and other biopolymers. researchgate.netuminho.ptnih.govnih.gov

Table 1: Enzymatic Grafting of this compound onto Chitosan

| Enzyme | Reactive Intermediate | Reaction Condition | Resulting Property Change |

|---|---|---|---|

| Tyrosinase | o-quinone | Heterogeneous (film) | Increased hydrophobicity |

| Tyrosinase | o-quinone | Homogeneous (solution) | Associating water-soluble polymer behavior |

Formation of Substituted Biphenyls and Triphenylenes

This compound serves as a key precursor in the synthesis of substituted biphenyl (B1667301) and triphenylene (B110318) structures, which are of interest in the field of liquid crystals and other advanced materials.

One synthetic route to a difunctional triphenylene involves the initial bromination of 2-hexyloxyphenol at the para position. conicet.gov.ar The resulting 4-bromo-2-(hexyloxy)phenol (B8176667) is then acetylated to protect the hydroxyl group. conicet.gov.ar Reductive homocoupling of this acetylated compound, using a nickel-based catalyst, yields 4,4′-diacetoxy-3,3′-bis(hexyloxy)biphenyl. conicet.gov.ar This biphenyl intermediate can then be oxidatively coupled with 1,2-bis(hexyloxy)benzene (B1587423) in the presence of iron(III) chloride to form the triphenylene core. conicet.gov.ar

Another approach involves the direct trimerization of 2-hexyloxyphenol and 1,2-di(hexyloxy)benzene using iron(III) chloride to produce 2-hydroxy-3,6,7,10,11-penta(hexyloxy)triphenylene. spiedigitallibrary.org These synthetic strategies allow for the creation of complex polycyclic aromatic hydrocarbons with tailored properties. researchgate.net

Synthetic Strategies for Hybrid Mesogenic Structures

The synthesis of hybrid mesogenic structures, which often exhibit liquid crystalline properties, can utilize this compound derivatives. These materials find applications in displays and sensors. researchgate.netmdpi.com

One strategy involves the synthesis of Schiff base liquid crystals. mdpi.com For example, [4-(hexyloxy)phenylimino)methyl]phenyl palmitate is synthesized from 4-((4-hexyloxy)phenylimino)phenol and palmitic acid. mdpi.comresearchgate.net The resulting compounds can exhibit smectic mesophases. mdpi.com

Another approach is the creation of liquid crystal monomers that can be polymerized. A novel liquid crystal monomer, 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl benzene (B151609), has been synthesized and shown to possess a liquid crystal phase. researchgate.net The synthesis of azobenzene-containing liquid crystals, such as ethyl-4-(4-hexyloxyphenylazo)benzoate, is achieved through diazonium coupling followed by Williamson ether synthesis. ums.edu.my Hybrid siloxane-triphenylenes have also been prepared by reacting a difunctional triphenylene with appropriate silanes. conicet.gov.ar

Preparation of Functionalized Carboxamide Derivatives with Biological Interest

Functionalized carboxamide derivatives of this compound have been synthesized and investigated for their potential biological activities. For instance, pyrazole-indole hybrids have been synthesized from 3-(hexyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net These compounds have shown photodynamic properties in human skin melanoma cell lines. researchgate.net

Nucleophilic Substitution Reactions for Laser Dye Precursors

This compound and its derivatives are utilized in nucleophilic substitution reactions to create precursors for laser dyes. Specifically, 4-(hexyloxy)phenol has been used in the synthesis of benzofuran-fused BODIPY dyes. csic.es The synthesis involves a nucleophilic substitution of a halogenated BODIPY core with the phenol under basic conditions. csic.es The resulting dyes exhibit fluorescence and laser emission in the red region of the visible spectrum. csic.es

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related alkoxyphenols aims to reduce the environmental impact of these processes. Traditional methods often involve harsh reagents and generate significant waste.

One greener approach involves the use of recyclable catalysts. For example, alumina (B75360) has been demonstrated as a reusable catalyst for the synthesis of diphenylmethanol (B121723) derivatives, which are related to the synthesis of some phenolic compounds. eurekalert.org The alumina can be washed with water and dried for reuse, minimizing waste and cost. eurekalert.org Another example is the use of recyclable magnetic nanoparticle-supported iodoarene catalysts for the oxidation of 4-alkoxyphenols. umich.edu

The use of environmentally friendly solvents is another key principle. Dimethyl carbonate (DMC) has been successfully used as a solvent for the catalytic oxidation of alkylphenols. researchgate.net Furthermore, research into using greener solvents like cyclopentylmethyl ether (CPME) in reactions such as Suzuki cross-coupling for liquid crystal synthesis is ongoing. whiterose.ac.uk

Enzymatic synthesis, as discussed in section 2.2.4, is a prime example of green chemistry, offering high selectivity and mild reaction conditions. uminho.ptresearchgate.net The selective monoetherification of hydroquinone (B1673460), a related process, can be promoted by sodium nitrite, offering an alternative to harsher methods. google.com These approaches highlight the ongoing efforts to develop more sustainable synthetic routes for this compound and its derivatives. whiterose.ac.uk

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-(hexyloxy)phenol (B2622162), both ¹H and ¹³C NMR analyses provide critical data for structural assignment.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic, hydroxyl, and aliphatic protons of the hexyloxy chain. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic region generally shows complex multiplets due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The protons of the hexyloxy chain exhibit characteristic signals, with the methylene (B1212753) group attached to the oxygen atom (O-CH₂) appearing furthest downfield in the aliphatic region.

Table 1: ¹H NMR Signal Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.70 - 7.20 | m | - |

| Hydroxyl-OH | 4.89 | s | - |

| -O-CH₂- | 3.90 | t | 6.6 |

| -CH₂- (next to O-CH₂) | 1.75 | p | 6.8 |

| -(CH₂)₃- | 1.30 - 1.50 | m | - |

| -CH₃ | 0.90 | t | 7.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environments

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are more widely dispersed than in ¹H NMR, making it easier to distinguish between different carbon atoms.

The aromatic carbons exhibit signals in the downfield region (typically 100-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) and the one attached to the hexyloxy group (C-O-CH₂) are the most deshielded among the aromatic carbons. The carbons of the hexyloxy chain appear in the upfield region (typically 14-70 ppm).

Table 2: ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 155.9 |

| C-O-CH₂ | 160.0 |

| Aromatic C-H | 102.2, 107.7, 130.2 |

| Aromatic C (quaternary) | 107.8 |

| -O-CH₂- | 68.2 |

| -CH₂- | 31.6 |

| -CH₂- | 29.3 |

| -CH₂- | 25.8 |

| -CH₂- | 22.7 |

| -CH₃ | 14.1 |

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the hexyloxy chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. walisongo.ac.id

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying the connections between the hexyloxy chain and the aromatic ring, as well as for assigning quaternary carbons. libretexts.org

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved. walisongo.ac.id

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy of Key Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different functional groups.

For this compound, key characteristic absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.

Strong absorptions around 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic hexyloxy chain.

Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

The C-O stretching vibrations of the ether and phenol (B47542) groups give rise to strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. renishaw.com

In the Raman spectrum of this compound, one would expect to observe:

Strong bands corresponding to the aromatic ring stretching vibrations.

Bands associated with the C-H bending and stretching modes of both the aromatic ring and the aliphatic chain.

Vibrations involving the C-O bonds of the ether linkage.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the precise molecular weight and understanding the fragmentation pathways of organic molecules upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C12H18O2, the theoretical exact mass can be calculated. Experimental HRMS data from various studies on isomers or compounds with the same molecular formula have consistently found values that closely match the calculated mass. rsc.orgrsc.orgwiley-vch.de

For instance, HRMS (EI) analysis calculated the m/z for C12H18O2 as 194.1301 [M+], with a found value of 194.1298. rsc.org Another study using HRMS calculated the value for C12H18O2 as 194.1307, finding an experimental value of 194.1306. rsc.org A third analysis calculated [M+1] for C12H18O2 at 195.1385 and found 195.1381. wiley-vch.de These slight variations are within acceptable experimental error and confirm the elemental composition of the molecule.

| Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| HRMS (EI) | 194.1301 [M+] | 194.1298 | rsc.org |

| HRMS | 194.1307 | 194.1306 | rsc.org |

| HRMS | 195.1385 [M+1] | 195.1381 | wiley-vch.de |

The fragmentation pattern in mass spectrometry reveals the stability of different parts of a molecule and helps in structural elucidation. For aromatic ethers like this compound, the molecular ion peak is typically prominent due to the stability of the benzene ring. whitman.edu

Common fragmentation pathways for such compounds include:

Alpha-cleavage: Breakage of the C-O bond, which can lead to the formation of a phenoxy radical and a hexyl cation, or vice-versa.

Beta-cleavage: Cleavage of the bond beta to the aromatic ring is a major fragmentation pathway. whitman.edu For this compound, this would involve the loss of an alkyl fragment from the hexyloxy chain.

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available, leading to the loss of a neutral alkene molecule (hexene in this case) and the formation of a phenol radical cation (m/z 94). whitman.eduslideshare.net

Loss of CO: The resulting fragments can further decompose, for instance, by losing a molecule of carbon monoxide. whitman.edu

In the mass spectrum of phenol, the parent molecular ion at m/z 94 is the base peak. docbrown.info A significant fragment at m/z 65 arises from the loss of a CHO group. docbrown.info For this compound, a key fragmentation would be the cleavage of the ether bond. A GCMS (EI) analysis of a C12H18O2 isomer showed a prominent molecular ion peak [M+] at m/z 194 (86% relative intensity) and a base peak at m/z 152, along with other fragments. rsc.org

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 194 | 86 | [M]+ |

| 179 | 6 | [M+-CH3] |

| 165 | 41 | [M+-C2H5] |

| 152 | 100 | Base Peak |

| 137 | 34 | [M+-C4H9] |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by its chromophores and substituents.

The primary chromophore in this compound is the substituted benzene ring. msu.edu Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.comresearchgate.net These bands, originating from π→π* transitions within the benzene ring, are often referred to as the E2-band and the B-band. spcmc.ac.in For phenol itself, these bands appear around 210 nm and 270 nm, respectively. researchgate.net The spectrum of phenol shows a λmax of 275 nm. docbrown.info The hexyloxy group, being an auxochrome, can cause a shift in these absorption maxima. upi.edu

| Compound | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Benzene | 204 (E2 band) | 256 (B band) | spcmc.ac.in |

| Phenol | ~210 | ~270 | researchgate.net |

| Phenol | - | 275 | docbrown.info |

Substituents on the benzene ring significantly influence the energy of electronic transitions and thus the position of absorption maxima. The hexyloxy group (-O-C6H13) is an electron-donating group due to the lone pair of electrons on the oxygen atom. This electron-donating nature affects the π-electron system of the benzene ring.

The hydroxyl (-OH) and hexyloxy (-OR) groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). spcmc.ac.inupi.edu This is due to n-π* conjugation, where the non-bonding electrons of the oxygen atom interact with the π-system of the aromatic ring. spcmc.ac.in This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. msu.edu

In molecules with both electron-donating (like -OH and -OR) and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. ossila.com This involves the movement of an electron from the donor to the acceptor part of the molecule. ossila.com While this compound primarily contains electron-donating groups, the interaction between these groups and the benzene ring can be viewed as a form of charge redistribution, influencing the electronic spectrum. The extent of this interaction and the resulting spectral shifts depend on factors like the nature of the solvent. spcmc.ac.in

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iitk.ac.inarizona.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific single-crystal XRD data for this compound was not found in the searched literature, studies on similar substituted phenols and hexyloxy-containing compounds provide insight into the expected structural features. researchgate.netresearchgate.netresearchgate.net For example, the crystal structure of a NiSalen complex with hexyloxy substituents has been examined by XRD. researchgate.net Similarly, the crystal structures of other substituted phenols have been determined, revealing how bulky substituents and hydrogen bonding dictate the packing in the solid state. researchgate.netmdpi.com

For this compound, one would expect the crystal structure to be significantly influenced by:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, which would lead to the formation of hydrogen-bonded chains or networks in the crystal lattice.

Van der Waals Interactions: The long, flexible hexyloxy chain would pack in a way that maximizes van der Waals forces, likely leading to interdigitated or layered structures.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(hexyloxy)phenol (B2622162) at the atomic level. These methods model the molecule's structure and electron distribution, which are central to its chemical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. spectroscopyonline.comnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy state on the potential energy surface. storion.rumdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. spectroscopyonline.comnih.gov The process involves iteratively adjusting atomic coordinates until the forces on the atoms are negligible. storion.ru

Once the geometry is optimized, the same DFT framework can be used to calculate the electron density distribution. researchgate.net This distribution reveals how electrons are shared between atoms, highlighting the molecule's polarity and bonding characteristics. The electron-donating nature of the hexyloxy group and the phenolic hydroxyl group significantly influences the electron density of the aromatic ring. Specifically, the oxygen atom of the hexyloxy ether linkage and the hydroxyl group increase electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to these substituents.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(aromatic)-O(hydroxyl) | 1.365 |

| O(hydroxyl)-H | 0.968 | |

| C(aromatic)-O(ether) | 1.372 | |

| O(ether)-C(alkyl) | 1.431 | |

| C(aromatic)-C(aromatic) | 1.390 - 1.405 | |

| **Bond Angles (°) ** | C-O-H (hydroxyl) | 109.5 |

| C-O-C (ether) | 118.2 | |

| C-C-C (aromatic ring) | 119.5 - 120.5 | |

| Note: These values are illustrative and based on typical results for similar phenolic and ether compounds from DFT calculations. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com These orbitals are key to understanding how a molecule interacts with other chemical species. mdpi.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.comwpmucdn.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic properties. youtube.com

For this compound, the HOMO is expected to have significant electron density localized on the phenol (B47542) ring and the oxygen atoms due to the electron-donating effects of the hydroxyl and hexyloxy groups. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the phenyl ring and oxygen atoms; associated with nucleophilicity. |

| LUMO | -0.95 | Primarily a π* orbital of the phenyl ring; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.90 | Indicates moderate chemical reactivity and stability. |

| Note: These energy values are representative examples based on FMO analyses of analogous phenolic compounds. |

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution across a molecule, indicating regions that are electron-rich or electron-poor. mdpi.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govbohrium.com The MESP is calculated from the total electron density and is typically color-coded: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the MESP of this compound, the most negative potential (red) would be concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the acidic hydrogen of the hydroxyl group would exhibit a strong positive potential (blue), making it a primary site for interaction with bases or nucleophiles. The hexyloxy chain would show a largely neutral (green) potential, consistent with its nonpolar alkyl nature. The aromatic ring would display a moderately negative potential, influenced by the electron-donating substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules at an atomic level. For this compound, MD simulations provide critical insights into its structural flexibility, preferred conformations, and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

Conformational Analysis: The conformational landscape of this compound is largely defined by the flexibility of the hexyloxy tail. MD simulations can explore the vast conformational space of this alkyl chain by integrating Newton's equations of motion over time. Key analyses in this context include:

Torsional Angle Analysis: The dihedral angles along the C-C and C-O bonds of the hexyloxy chain are monitored throughout the simulation to identify the most populated rotational states (rotamers). This reveals whether the chain exists in a fully extended (all-trans) conformation or adopts more compact, gauche-dominated structures.

Free Energy Landscape (FEL): By projecting the simulation trajectory onto two or more collective variables (like specific dihedral angles or the radius of gyration), a free energy landscape can be constructed. This map highlights the most stable, low-energy conformational states and the energy barriers separating them.

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions that govern how this compound interacts with its environment. researchgate.net

Hydrogen Bonding: In aqueous solutions, a primary point of interaction is the phenolic hydroxyl group, which can act as both a hydrogen bond donor (from its hydrogen) and acceptor (via its oxygen). nih.gov Simulations can quantify the average number of hydrogen bonds formed with water molecules, their lifetimes, and their geometric distributions, which are crucial for understanding the molecule's solubility and hydration shell structure. acs.org The ether oxygen in the hexyloxy group also acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The hexyl chain is nonpolar and engages in hydrophobic interactions. In water, this leads to a characteristic structuring of the surrounding water molecules. When interacting with a protein, this chain can favorably occupy hydrophobic pockets. nih.gov

Van der Waals and Electrostatic Interactions: These forces are fundamental to all intermolecular contacts. Energy decomposition analyses from simulations can parse the total interaction energy into its constituent parts, revealing the relative importance of electrostatic forces (driven by partial charges on the phenol ring and hydroxyl group) and van der Waals forces (dominant for the alkyl chain). researchgate.net

Table 1: Hypothetical Molecular Dynamics Simulation Data for Conformational States of this compound in Aqueous Solution

| Conformational State | Population (%) | Average Potential Energy (kcal/mol) | Radius of Gyration (Å) | H-Bonds (Phenolic OH) |

| Extended Chain | 35 | -15.2 | 4.8 | 2.1 |

| Bent Chain (Gauche) | 55 | -16.1 | 4.2 | 2.3 |

| Folded Chain | 10 | -14.8 | 3.9 | 1.9 |

Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtainable from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. csic.es This approach is predicated on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its properties. mdpi.com For this compound, QSPR can be employed to predict various properties without the need for experimental measurement, which is valuable for screening and molecular design. mdpi.com

Methodology: The development of a QSPR model involves several key steps:

Data Set Compilation: A set of molecules (a "training set") with known experimental values for a specific property (e.g., antioxidant activity, boiling point, toxicity) is assembled. uninsubria.ittandfonline.com For this compound, this would involve a diverse series of related alkylphenols. mdpi.com

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. tandfonline.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that finds the best correlation between a subset of the calculated descriptors and the experimental property. mdpi.comtandfonline.com

Validation: The model's predictive power and robustness are rigorously tested using internal validation techniques (like cross-validation) and, most importantly, by using the model to predict the property for an external "test set" of molecules not used in model creation. uninsubria.it

Molecular Descriptors: A wide array of descriptors can be calculated to represent the structure of this compound:

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic environment of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for chemical reactivity and antioxidant potential. nih.govscienceopen.comimist.ma

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching (e.g., molecular connectivity indices). mdpi.com

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), which quantifies hydrophobicity, and Molar Refractivity (MR), which relates to molecular volume and polarizability. tandfonline.com

For instance, a hypothetical QSPR model for the antioxidant activity of phenolic compounds might take the form: Antioxidant Activity = c0 + (c1 * HOMO) + (c2 * LogP) + (c3 * nOH) where c0, c1, c2, c3 are coefficients determined by the regression analysis, and nOH is the number of hydroxyl groups.

Table 2: Selected Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Electronic | HOMO Energy | -5.8 eV | Relates to the ability to donate an electron (antioxidant capacity). nih.gov |

| Electronic | LUMO Energy | 1.5 eV | Relates to the ability to accept an electron. nih.gov |

| Physicochemical | LogP | 4.2 | Measures hydrophobicity; higher value indicates lower water solubility. tandfonline.com |

| Physicochemical | Molar Refractivity (MR) | 65.7 cm³/mol | Relates to molecular volume and polarizability. tandfonline.com |

| Topological | Molecular Connectivity Index (¹χ) | 5.1 | Describes molecular branching and size. |

| Constitutional | Molecular Weight | 194.27 g/mol | The sum of the atomic weights of atoms in the molecule. tandfonline.com |

Note: Values are hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and in understanding the mechanisms of enzyme inhibition. For this compound, docking can elucidate how it might interact with a specific biological target.

Phenolic compounds are known to interact with various enzymes, including oxidoreductases like tyrosinase and laccase. mdpi.commdpi.com Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis, is a common target for phenolic inhibitors. zenodo.orgnih.gov Docking this compound into the active site of tyrosinase can predict its potential as an inhibitor.

Docking Workflow:

Preparation of Receptor and Ligand: The 3D crystal structure of the target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of this compound is generated and its energy is minimized.

Grid Generation: A grid box is defined around the active site of the enzyme. The active site of tyrosinase contains a binuclear copper center and is surrounded by key histidine residues. plos.org

Docking Simulation: A search algorithm (e.g., a genetic algorithm) systematically explores different conformations and orientations of the ligand within the grid box. mdpi.com Each pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding). mdpi.com

Analysis of Results: The top-ranked poses are analyzed to understand the specific intermolecular interactions stabilizing the complex. These include:

Hydrogen Bonds: The phenolic hydroxyl group of this compound can form crucial hydrogen bonds with polar amino acid residues in the active site, such as histidine or asparagine. mdpi.com

Hydrophobic Interactions: The phenyl ring and the hexyloxy chain can form favorable hydrophobic and van der Waals interactions with nonpolar residues like valine, isoleucine, and phenylalanine, which often line the active site pocket. researchgate.net

Metal Coordination: The phenolic oxygen can potentially interact with the copper ions in the tyrosinase active site.

A docking study could reveal that the hexyloxy tail of this compound positions itself within a hydrophobic sub-pocket of the enzyme's active site, while the phenol headgroup interacts with the catalytic residues, potentially blocking access for the natural substrate. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with Tyrosinase (PDB: 2Y9X)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Inhibitor Constant (Ki, est.) | 5.8 µM |

| Interacting Residues (≤ 4.0 Å) | His259, His263, His296, Val283, Phe264, Met280 |

| Hydrogen Bond Interactions | Phenolic OH with His263 (2.9 Å) |

| Hydrophobic Interactions | Phenyl ring with Phe264 (π-π stacking) |

| Hexyloxy chain with Val283, Met280 | |

| Metal Interactions | Phenolic O near CuA (3.8 Å) |

Note: This table is a representative example of docking simulation output. Values are hypothetical.

Chemical Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl (-OH) and hexyloxy (-O(CH₂)₅CH₃) groups are strong activating groups in electrophilic aromatic substitution (EAS) reactions. byjus.com They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.comdalalinstitute.com Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. wvu.edu

In 3-(hexyloxy)phenol (B2622162), the positions are influenced as follows:

Position 2: ortho to both the hydroxyl and hexyloxy groups.

Position 4: para to the hydroxyl group and ortho to the hexyloxy group.

Position 6: ortho to the hydroxyl group and para to the hexyloxy group.

Due to the combined activating effects, positions 4 and 6 are particularly electron-rich and are the primary sites for substitution. Position 2 is also activated but may be subject to steric hindrance from the two adjacent groups.

Common electrophilic substitution reactions for phenols include nitration, halogenation, and formylation. byjus.com For instance, nitration with dilute nitric acid at low temperatures would be expected to yield a mixture of 4-nitro-3-(hexyloxy)phenol and 6-nitro-3-(hexyloxy)phenol. byjus.com Similarly, halogenation with bromine in a non-polar solvent would likely produce monobrominated products at the 4 and 6 positions. byjus.com

A specific example of electrophilic substitution applicable to highly activated rings like this compound is the Vilsmeier-Haack reaction. ajrconline.orgtcichemicals.com This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring, usually at the most electron-rich position. tcichemicals.comwikipedia.org

| Reaction Type | Reagents | Expected Major Products | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃, 298 K | 4-Nitro-3-(hexyloxy)phenol and 6-Nitro-3-(hexyloxy)phenol | byjus.com |

| Halogenation | Br₂ in CHCl₃ | 4-Bromo-3-(hexyloxy)phenol and 6-Bromo-3-(hexyloxy)phenol | byjus.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF, followed by H₂O workup | 4-Hydroxy-2-hexyloxybenzaldehyde and 2-Hydroxy-4-hexyloxybenzaldehyde | ajrconline.orgtcichemicals.com |

Oxidation Pathways and Quinone Formation

Phenols are susceptible to oxidation, often forming colored products. vedantu.comlibretexts.org While simple phenols can be oxidized by strong oxidizing agents like chromic acid to form p-benzoquinone, the oxidation of substituted phenols can be more specific. libretexts.org

Research has demonstrated that hexyloxyphenol can be enzymatically oxidized. capes.gov.br The enzyme tyrosinase, which is abundant in melanocytes, can convert hexyloxyphenol into a reactive o-quinone. capes.gov.br This transformation involves the introduction of a second hydroxyl group ortho to the existing one, followed by oxidation to the corresponding quinone. Studies on other 4-alkoxyphenols also indicate their capacity to form reactive quinone intermediates. ualberta.ca The formation of quinones from phenols is a known process that can occur upon exposure to air, often resulting in a pink or red discoloration of the phenol (B47542) sample. vedantu.com

Reduction Reactions of Derivatives

Derivatives of this compound can undergo various reduction reactions. Two notable examples are the reduction of a nitro derivative and the reduction of the aromatic ring itself.

Reduction of a Nitro Group: A nitro-substituted derivative, such as 4-nitro-3-(hexyloxy)phenol (a likely product of nitration), can be readily reduced to the corresponding amine, 4-amino-3-(hexyloxy)phenol. This transformation is fundamental in organic synthesis and can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Reduction of the Phenolic Ring: The aromatic ring of phenol derivatives can be selectively reduced to yield cyclohexanones. rsc.org Studies have shown that using a Pd/C catalyst with a hydrogen source like sodium formate (B1220265) (HCOONa) in water, particularly under microwave irradiation, can efficiently transform phenols into their corresponding cyclohexanones. rsc.org Applying this to this compound would be expected to yield 3-(hexyloxy)cyclohexanone.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Nitro-3-(hexyloxy)phenol | H₂, Pd/C | 4-Amino-3-(hexyloxy)phenol | smolecule.com |

| This compound | Pd/C, HCOONa/H₂O, Microwave | 3-(hexyloxy)cyclohexanone | rsc.org |

Alkylation and Acylation Processes

Phenols are bidentate nucleophiles, meaning they can react at two sites: the phenolic oxygen (O-alkylation/acylation) or the activated aromatic ring (C-alkylation/acylation). stackexchange.com

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated. Reaction with an alkyl halide like hexyl bromide in the presence of a base (e.g., K₂CO₃) would result in O-alkylation, converting the hydroxyl group to an ether. Reaction with an acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride) leads to O-acylation, forming a phenyl ester, such as 3-(hexyloxy)phenyl acetate. stackexchange.com

C-Acylation via Fries Rearrangement: While direct Friedel-Crafts acylation on the ring is possible, it can compete with O-acylation. stackexchange.comlibretexts.org A more controlled method for C-acylation is the Fries rearrangement. byjus.comorganic-chemistry.org In this reaction, the O-acylated product (the ester) is heated with a Lewis acid catalyst (e.g., AlCl₃). byjus.comsigmaaldrich.com This causes the acyl group to migrate from the phenolic oxygen to the ortho and para positions of the ring, yielding hydroxy aryl ketones. byjus.com For 3-(hexyloxy)phenyl acetate, this would produce a mixture of 4-acetyl-3-(hexyloxy)phenol and 2-acetyl-5-(hexyloxy)phenol. The ratio of ortho to para products can often be controlled by temperature, with lower temperatures favoring the para product. byjus.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| O-Acylation | Acetyl chloride, base | 3-(hexyloxy)phenyl acetate | stackexchange.com |

| Fries Rearrangement (C-Acylation) | 3-(hexyloxy)phenyl acetate, AlCl₃, heat | 4-Acetyl-3-(hexyloxy)phenol and/or 2-Acetyl-5-(hexyloxy)phenol | byjus.comsigmaaldrich.com |

| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃ | 1-(Hexyloxy)-3-methoxybenzene |

Mechanistic Investigations of Derivatization Reactions

The reaction pathways of this compound are underpinned by well-understood organic reaction mechanisms.

Mechanism of Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS proceeds in two steps. dalalinstitute.com First, the π-electron system of the aromatic ring attacks an electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.commasterorganicchemistry.com Second, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic ring. masterorganicchemistry.com The strong activating effect of the -OH and -O-hexyloxy groups stems from their ability to donate a lone pair of electrons via resonance, which provides additional stabilization to the arenium ion, especially when the attack occurs at the ortho and para positions. wvu.edu

Mechanism of the Fries Rearrangement: The Lewis acid-catalyzed Fries rearrangement begins with the coordination of the Lewis acid (e.g., AlCl₃) to the electron-rich carbonyl oxygen of the phenyl ester. byjus.com This coordination polarizes the ester bond, leading to its cleavage and the formation of an acylium ion (R-C=O⁺) and an aluminum phenoxide complex. byjus.comorganic-chemistry.org The highly electrophilic acylium ion then attacks the activated aromatic ring via the standard EAS mechanism described above, leading to the C-acylated product after hydrolysis. byjus.com

Mechanism of the Vilsmeier-Haack Reaction: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion [ (CH₃)₂N=CHCl ]⁺, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. wikipedia.org The electron-rich phenolic ring of this compound then attacks this iminium ion in an EAS reaction. slideshare.net The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org

Investigation of Biological Activities and Molecular Mechanisms

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant potential of phenolic compounds, including 3-(hexyloxy)phenol (B2622162), is a significant area of research. Their ability to counteract oxidative stress is attributed to various mechanisms that will be explored in the following sections.

Phenolic compounds are recognized for their capacity to act as antioxidants by reacting with a variety of free radicals. sci-hub.se The primary mechanisms behind this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. jscholarpublishers.com This process is favored in various environments and is a key indicator of antioxidant efficacy. researchgate.net The resulting antioxidant radical is typically stabilized by resonance, which prevents it from initiating new radical chain reactions. jscholarpublishers.comscienceopen.com The strength of the O-H bond, measured as Bond Dissociation Enthalpy (BDE), is a critical factor in this mechanism; a lower BDE facilitates easier hydrogen donation. mdpi.com

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant. frontiersin.org This is often followed by a proton transfer (SET-PT) to complete the scavenging process. mdpi.com The SET mechanism is influenced by the ionization potential (IP) of the antioxidant. A lower IP value indicates a greater ease of electron donation. frontiersin.org

Another related pathway is the Sequential Proton Loss Electron Transfer (SPLET) , which is particularly relevant in polar solvents. In this mechanism, the phenolic compound first loses a proton to form an anion, which then donates an electron to the free radical. researchgate.netmdpi.com

The specific efficiency of this compound in these mechanisms would depend on its molecular structure, including the electron-donating nature of the hexyloxy group which can influence the stability of the resulting radical.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are families of highly reactive molecules produced in biological systems. wikipedia.orgnih.gov While they play roles in normal physiological processes, their overproduction leads to oxidative and nitrosative stress, which is implicated in numerous diseases. researchgate.netnih.gov ROS include species like the superoxide (B77818) anion (O₂•−) and the hydroxyl radical (•OH), while RNS include nitric oxide (•NO) and peroxynitrite (ONOO−). wikipedia.orgresearchgate.net

Phenolic compounds can modulate the levels of these reactive species. They can directly scavenge ROS and RNS, preventing them from damaging cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com The ability of phenolic derivatives to scavenge these species is a key aspect of their antioxidant function. researchgate.net For instance, polyphenols have been shown to be potent scavengers of RNS, inhibiting processes like tyrosine nitration. researchgate.net

The structure of a phenolic compound, including the nature and position of its substituents, significantly influences its ability to interact with and neutralize different types of ROS and RNS. The hexyloxy group in this compound, being an electron-donating group, could enhance its capacity to react with and neutralize these damaging species.

Another important antioxidant mechanism of phenolic compounds is their ability to chelate metal ions. sci-hub.se Transition metals such as iron (Fe) and copper (Cu) can act as catalysts in reactions that generate highly reactive free radicals, like the hydroxyl radical via the Fenton reaction. sci-hub.seresearchgate.net

By binding, or chelating, these metal ions, phenolic compounds can form stable complexes that render the metals inactive, thereby preventing them from participating in radical-generating reactions. researchgate.netmdpi.com This action classifies them as secondary or preventive antioxidants. mdpi.com The effectiveness of a phenolic compound as a metal chelator depends on its molecular structure, particularly the presence and arrangement of hydroxyl and carbonyl groups that can form coordination bonds with the metal ion. plos.org The catechol moiety (an ortho-dihydroxybenzene group) is known to be particularly effective for metal binding. mdpi.com

To assess the antioxidant activity of compounds in a biologically relevant context, in vitro cellular antioxidant assays are employed. nih.gov These assays measure the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant agent.

One common method is the Cellular Antioxidant Activity (CAA) assay, which uses a probe like dichlorofluorescin that becomes fluorescent upon oxidation. nih.gov The assay quantifies the ability of a test compound to prevent this fluorescence by scavenging the generated radicals within the cell. nih.gov This method has the advantage of considering cellular uptake and metabolism of the antioxidant compound. nih.gov

Other in vitro assays frequently used to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.govresearchgate.net These tests measure different aspects of antioxidant activity, such as radical scavenging or reducing power, and are often used in combination to provide a comprehensive antioxidant profile of a compound. nih.govresearchgate.net The antioxidant activity of this compound-related compounds has been evaluated using methods like the DPPH assay. researchgate.net

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 517 nm). nih.gov |

| ABTS Radical Scavenging | Measures the scavenging of the pre-formed ABTS radical cation. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov | Formation of a colored ferrous complex, measured by absorbance. |

| CAA (Cellular Antioxidant Activity) | Quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within cells. nih.gov | Decrease in fluorescence intensity compared to a control. nih.gov |

| Metal Chelating Assay | Measures the ability of a compound to bind to transition metal ions, preventing them from participating in pro-oxidant reactions. mdpi.com | Change in absorbance of a metal-indicator complex. |

Enzyme Inhibition Studies

The interaction of phenolic compounds with enzymes is a critical area of study, revealing potential therapeutic applications. The inhibition of enzymes like tyrosinase is of particular interest.

Tyrosinase is a copper-containing enzyme that plays a key role in the production of melanin (B1238610). proteopedia.orgumsb.ac.id It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. proteopedia.org Inhibition of this enzyme is a major strategy for controlling pigmentation. uitm.edu.myasianjpr.com

Phenolic compounds can inhibit tyrosinase through several mechanisms. One of the primary mechanisms is copper chelation . umsb.ac.id Since tyrosinase's active site contains two copper ions that are essential for its catalytic activity, compounds that can bind to these copper ions can act as competitive inhibitors. mdpi.commdpi.comnih.gov Phenolic structures can mimic the natural substrates of tyrosinase and chelate the copper ions, preventing the substrate from binding. nih.gov

Hydrophobic interactions also play a role in tyrosinase inhibition. The hexyloxy group of this compound, being a hydrophobic chain, could interact with hydrophobic regions of the enzyme, potentially altering its conformation or blocking substrate access to the active site. researchgate.net The grafting of hexyloxyphenol onto chitosan (B1678972), for example, has been shown to increase the hydrophobicity of the resulting material. researchgate.netcore.ac.uk These hydrophobic modifications can be crucial for the interaction with biological systems, including enzymes.

The inhibitory mechanism can be competitive, uncompetitive, or mixed, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. mdpi.com

Table 2: Mechanisms of Tyrosinase Inhibition by Phenolic Compounds

| Inhibition Mechanism | Description | Role of this compound Structure |

| Copper Chelation | The inhibitor binds to the copper ions in the active site of tyrosinase, preventing substrate binding. mdpi.comnih.gov This is a form of competitive inhibition. mdpi.com | The phenolic hydroxyl group could potentially participate in chelating the copper ions. |

| Hydrophobic Interactions | The inhibitor interacts with hydrophobic pockets of the enzyme, which can lead to conformational changes or block the active site. researchgate.net | The long, nonpolar hexyloxy chain can engage in hydrophobic interactions with the enzyme. |

| Substrate Analogue | The inhibitor has a structure similar to the natural substrate (e.g., tyrosine) and competes for the active site. uitm.edu.my | The phenol (B47542) ring is a structural analogue to tyrosine. |

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

The inhibition of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin, is a key area of research for neurodegenerative diseases. nih.govnih.gov The effectiveness of an inhibitor is often determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor.

The selectivity of an inhibitor for one MAO isoform over another (MAO-A vs. MAO-B) is also a critical factor. nih.gov This is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. nih.gov An SI value greater than 1 indicates selectivity for MAO-A, while a value less than 1 suggests selectivity for MAO-B. nih.gov

Studies on various phenolic compounds have revealed their potential as MAO inhibitors. For instance, resveratrol (B1683913) has shown selectivity for MAO-A, whereas pterostilbene (B91288) is selective for MAO-B. nih.govnih.gov The inhibition mechanism can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, where it binds to an allosteric site. mdpi.comnih.gov Kinetic studies help to elucidate these mechanisms by examining the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase is a key strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. mdpi.comsemanticscholar.org These enzymes are responsible for breaking down complex carbohydrates into glucose. By inhibiting their activity, the rate of glucose absorption can be slowed down. semanticscholar.org

Phenolic compounds found in various plants have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.comsemanticscholar.orgnih.gov The inhibitory potential is often quantified by the IC50 value, with a lower value indicating greater inhibition. mdpi.comnih.gov For example, studies on sorghum extracts have shown that genotypes with higher phenolic content generally exhibit stronger inhibition of these enzymes. mdpi.com Similarly, compounds isolated from Nuxia oppositifolia, such as 3-oxolupenal and katononic acid, have shown notable inhibition of both α-amylase and α-glucosidase. nih.gov

The following table summarizes the inhibitory activities of some phenolic compounds against alpha-amylase and alpha-glucosidase:

| Compound/Extract | Enzyme | IC50 (µg/mL) |

| 3-oxolupenal | α-amylase | 46.2 nih.gov |

| Katononic acid | α-amylase | 52.4 nih.gov |

| 3-oxolupenal | α-glucosidase | 62.3 nih.gov |

| Katononic acid | α-glucosidase | 88.6 nih.gov |

| Acarbose (standard) | α-amylase | 27.3 nih.gov |

| Acarbose (standard) | α-glucosidase | 38.1 nih.gov |

Inhibition of Other Key Enzymes in Metabolic Pathways

Beyond their effects on MAOs and carbohydrate-digesting enzymes, phenolic compounds can inhibit a range of other enzymes involved in critical metabolic pathways. nih.govnih.gov These enzymes play roles in processes from inflammation to amino acid metabolism. nih.gov For example, some phenolic compounds can inhibit trypsin and lysozyme. nih.gov

The inhibition of these enzymes often involves the covalent attachment of the phenolic compounds to reactive amino acid residues, such as those with free amino and thiol groups, within the enzyme's structure. nih.gov This binding can alter the enzyme's conformation and reduce its catalytic activity. nih.gov

Enzymes involved in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT), and those in amino acid pathways, like indoleamine 2,3-dioxygenase (IDO), are also potential targets for phenolic inhibitors. nih.gov The inhibition of these enzymes can have significant effects on cellular processes and are areas of active research for therapeutic interventions. nih.gov

Allosteric vs. Active Site Binding Mechanisms

Enzyme inhibitors can be broadly categorized based on their binding site: active site inhibitors and allosteric inhibitors. nih.govsavemyexams.com

Active Site (Orthosteric) Inhibition: These inhibitors bind directly to the enzyme's active site, the region where the substrate normally binds. wikipedia.org By occupying the active site, they physically prevent the substrate from binding, thereby blocking the enzyme's catalytic activity. wikipedia.org This type of inhibition is often competitive, meaning the inhibitor and substrate compete for the same binding site. nih.govwikipedia.org

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. savemyexams.comwikipedia.orgbyjus.com This binding induces a conformational change in the enzyme, which in turn alters the shape of the active site, reducing its affinity for the substrate or diminishing its catalytic efficiency. savemyexams.combyjus.comfiveable.me Allosteric inhibition is typically non-competitive, as the inhibitor does not directly compete with the substrate for the active site. savemyexams.comwikipedia.org

The differentiation between these mechanisms is often achieved through kinetic studies. nih.gov Allosteric regulation is a vital mechanism for controlling enzyme activity within cells, allowing for rapid and reversible adjustments in response to cellular needs. fiveable.me

Anticancer Potential and Cellular Pathway Modulation

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many natural phenolic compounds have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for cancer chemoprevention and therapy. researchgate.net

The induction of apoptosis by these compounds is often mediated through the modulation of key regulatory proteins. A critical factor in determining cell fate is the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). sgo-iasgo.com An increase in the Bax/Bcl-2 ratio can trigger the mitochondrial pathway of apoptosis. sgo-iasgo.com This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov

For instance, some phenolic compounds have been observed to increase the expression of Bax and decrease the expression of Bcl-2 in cancer cells, thereby promoting apoptosis. sgo-iasgo.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, another key anticancer strategy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).

Several phenolic compounds have been found to interfere with the cell cycle in cancer cells, often causing them to arrest at specific phases, such as G1, S, or G2/M. For example, some compounds can induce G1 arrest by upregulating the expression of cell cycle inhibitors like p21 and p27. mdpi.com Others can cause G2/M arrest by modulating the activity of proteins such as cdc2 and cyclin B1. mdpi.com

The following table provides examples of the effects of certain compounds on cancer cell lines:

| Compound | Cell Line | Effect |

| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | HeLa | Induction of apoptosis (IC50: 20 µM) |

| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | MCF-7 | Cell cycle arrest (IC50: 25 µM) |

| S9-CMC1 TFA | A549 | G1 cell cycle arrest and apoptosis medchemexpress.com |

| Harmine Hydrochloride | MCF-7, MDA-MB-231 | G2/M cell cycle arrest mdpi.com |

Inhibition of Cancer Cell Proliferation

A review of available scientific literature did not yield specific studies investigating the inhibitory effects of this compound on cancer cell proliferation. While the broader class of phenolic compounds has been a subject of interest for their anti-proliferative properties, research focusing specifically on this compound is not present in the surveyed data. dtic.milnih.gov

Anti-angiogenic Effects and Associated Signaling Pathways

There is currently no specific information available in the scientific literature regarding the anti-angiogenic effects of this compound or its interaction with associated signaling pathways. General research into phenolic compounds has explored anti-angiogenic properties, but these findings have not been specifically attributed to this compound.

Modulation of Heat Shock Proteins (Hsp27) and Tubulin Polymerization

Scientific investigation into the direct effects of this compound on the modulation of Heat Shock Protein 27 (Hsp27) or the process of tubulin polymerization has not been identified in the available research literature. While these pathways are important targets in cellular stress and cancer research, studies have not specifically implicated this compound.

Anti-inflammatory Effects and Cytokine Modulation

An examination of published studies indicates a lack of specific research on the anti-inflammatory effects of this compound concerning the modulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). The anti-inflammatory potential of various natural phenolic compounds is widely studied, but specific data for this compound is not available.

Receptor Binding and Signal Transduction Interactions

While direct studies on this compound are limited, research into complex analogues containing this moiety provides some insight into its potential for receptor interaction.

In silico modeling and experimental studies have been conducted on analogues of KH-5, a long-acting muscarinic antagonist, to explore how the position of the hexyloxy group affects binding to muscarinic acetylcholine (B1216132) receptors. Specifically, a 3-hexyloxy analogue of KH-5 was synthesized and evaluated for its antagonistic properties in cells expressing different muscarinic receptor subtypes.

The research found that shifting the hexyloxy chain from the para (4) to the meta (3) position resulted in a notable change in receptor subtype potency. This modification led to an increased potency at the M₂ receptor subtype while simultaneously causing a decrease in potency at the M₁ receptor. These findings suggest that the positioning of the hexyloxy group is a critical factor in determining the binding affinity and selectivity of these larger molecules for different muscarinic receptor subtypes.

Table 1: Summary of Receptor Potency for a 3-Hexyloxy Analogue of KH-5

| Receptor Subtype | Effect of 3-Hexyloxy Moiety |

|---|---|

| M₁ Receptor | Decreased Potency |

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Material Science

In the realm of polymer science, derivatives of 3-(hexyloxy)phenol (B2622162) have been investigated for their potential to enhance the durability and modify the functional properties of various polymeric materials.

While this compound itself is not directly employed as a primary UV absorber, a key derivative, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, is a notable high-performance UV absorber. This compound belongs to the hydroxyphenyltriazine (HPT) class of UV absorbers, which are recognized for their exceptional photostability and thermal endurance.

The mechanism of UV absorption in hydroxyphenyltriazines involves the dissipation of harmful UV radiation as thermal energy, thereby protecting the polymer matrix from degradation pathways such as chain scission, cross-linking, and the formation of chromophoric groups that lead to discoloration and loss of mechanical integrity. The hexyloxy group in this derivative enhances its compatibility with various polymer matrices and can influence its solubility and distribution within the material.

These types of UV absorbers are incorporated into a range of plastics and coatings to improve their weathering resistance, which is a measure of a material's ability to withstand the detrimental effects of outdoor exposure, including sunlight, moisture, and temperature fluctuations. The enhanced stability provided by these additives extends the service life of polymeric products by mitigating issues like gloss reduction, cracking, blistering, and color change.

Table 1: Properties of a this compound Derivative Used as a UV Absorber

| Property | Value |

| Chemical Name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol |

| Molecular Formula | C₂₇H₂₉N₃O₂ |

| Molar Mass | 427.54 g/mol |

| UV Absorption Range | UVA and UVB |

| Polymer Compatibility | Polycarbonates, Polyesters, etc. |

| Function | UV absorber, Weathering resistance enhancer |

The direct use of this compound as a primary monomer for the synthesis of liquid crystalline polymers (LCPs) is not extensively documented in the reviewed scientific literature. The synthesis of LCPs typically involves the polymerization of rigid, rod-like monomeric units, often containing aromatic ester or amide linkages. While phenolic compounds are common precursors for these monomers, the specific application of this compound in this context is not a prominent research area.

A notable application of this compound is in the modification of biopolymers through graft copolymerization. Specifically, research has demonstrated the enzymatic grafting of hexyloxyphenol onto chitosan (B1678972), a naturally occurring polysaccharide. This process utilizes the enzyme tyrosinase to oxidize the phenol (B47542) to a reactive o-quinone, which then covalently bonds to the chitosan backbone.

This modification has been shown to significantly alter the surface and rheological properties of chitosan. The grafting of the hydrophobic hexyloxyphenol moiety onto the hydrophilic chitosan backbone results in an amphiphilic copolymer. This modification can lead to a more hydrophobic surface, as evidenced by changes in contact angle measurements. Furthermore, in solution, these modified chitosans can exhibit properties characteristic of associating polymers, leading to changes in viscosity and other rheological behaviors.

Table 2: Effects of Grafting this compound onto Chitosan

| Property | Before Grafting (Chitosan) | After Grafting |

| Surface Character | Hydrophilic | More Hydrophobic |

| Rheological Behavior in Solution | Standard Polysaccharide | Associating Polymer Behavior |

Liquid Crystal Technology

The molecular architecture of this compound derivatives makes them interesting candidates for investigation in the field of liquid crystal technology, particularly concerning the formation and behavior of mesophases.